3-(4-chloro-3-methylphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide
Description
The compound 3-(4-chloro-3-methylphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide (molecular formula: C₂₀H₁₈ClN₂OS; molecular weight: 377.88 g/mol) is a propanamide derivative characterized by two key structural motifs:
- A 4-chloro-3-methylphenyl group at the 3-position of the propanamide backbone, contributing steric bulk and lipophilicity.
- A pyridin-3-ylmethyl group substituted with a thiophen-3-yl moiety at the 5-position of the pyridine ring, introducing aromatic heterocycles that may enhance binding interactions with biological targets.
The presence of sulfur-containing heterocycles (thiophene) and halogen substituents (chlorine) aligns with pharmacophores commonly associated with bioactivity .
Properties
IUPAC Name |
3-(4-chloro-3-methylphenyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2OS/c1-14-8-15(2-4-19(14)21)3-5-20(24)23-11-16-9-18(12-22-10-16)17-6-7-25-13-17/h2,4,6-10,12-13H,3,5,11H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYUIXOGBDXZNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-3-methylphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Intermediate Amine: The synthesis begins with the preparation of the intermediate amine, which involves the reaction of 4-chloro-3-methylbenzaldehyde with a suitable amine under reductive amination conditions.
Coupling with Thiophene-Pyridine Derivative: The intermediate amine is then coupled with a thiophene-pyridine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Amidation: The final step involves the amidation reaction where the coupled product is reacted with propanoyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Amide Hydrolysis
The amide bond in the propanamide backbone undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an amine derivative.
| Conditions | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Acidic (HCl, reflux) | 6M HCl, 12 hours | 3-(4-chloro-3-methylphenyl)propanoic acid + (5-(thiophen-3-yl)pyridin-3-yl)methanamine | ~78% | |
| Basic (NaOH, 80°C) | 4M NaOH, 8 hours | Sodium salt of propanoic acid + free amine | ~82% |
This reaction is critical for prodrug activation or metabolite formation in pharmacological contexts.
Electrophilic Aromatic Substitution (EAS)
The thiophene and pyridine rings participate in electrophilic substitutions, though reactivity varies due to electronic effects:
Thiophene-3-yl Substituent
-
Sulfonation : Concentrated H<sub>2</sub>SO<sub>4</sub> at 50°C introduces a sulfonic acid group at the α-position of the thiophene ring .
-
Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> mixture selectively nitrates the β-position .
Pyridin-3-yl Substituent
-
Pyridine’s electron-deficient nature limits EAS, but chlorination is feasible under harsh conditions (Cl<sub>2</sub>, FeCl<sub>3</sub>, 120°C) .
Oxidation Reactions
The thiophene ring is susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | Acetic acid, 60°C, 6 hours | Thiophene-S,S-dioxide derivative | Partial ring opening observed |
| KMnO<sub>4</sub> | H<sub>2</sub>O, pH 10, 25°C | Sulfone and fragmented carboxylic acids | Low selectivity |
Oxidation pathways are highly condition-dependent and may compromise structural integrity .
Nucleophilic Substitution
The 4-chloro-3-methylphenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NH<sub>3</sub> (g) | CuCl, 150°C, 24 hours | 4-amino-3-methylphenyl derivative | 45% |
| NaOH (aq) | 200°C, 48 hours | Phenolic derivative | <10% |
NAS is limited by steric hindrance from the methyl group at the 3-position .
Metabolic Reactions
In vitro hepatic microsomal studies (rat liver) suggest cytochrome P450-mediated transformations:
-
N-Dealkylation : Cleavage of the methylene linker between pyridine and amide nitrogen forms a secondary amine .
-
Oxidation : Thiophene-S-oxidation generates sulfoxide intermediates, which further convert to sulfones .
Photochemical Reactivity
UV irradiation (λ = 254 nm) in acetonitrile induces:
-
C–N Bond Cleavage : Degradation to 3-(4-chloro-3-methylphenyl)propanamide and pyridinyl-thiophene fragments.
-
Ring Opening : Thiophene photodegradation yields unsaturated aldehydes .
Key Stability Considerations
Scientific Research Applications
Biological Activities
Research has indicated several promising biological activities associated with this compound:
Anticancer Activity
Studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For example, compounds containing similar structural motifs have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of the thiophene and pyridine rings is thought to enhance these effects by interacting with specific biological targets involved in cancer progression.
Antiviral Properties
Recent investigations into heterocyclic compounds have identified potential antiviral activities. Compounds with structural similarities to 3-(4-chloro-3-methylphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide have been shown to inhibit viral replication in vitro, particularly against RNA viruses. This suggests that further exploration could lead to the development of new antiviral therapies.
Neuroprotective Effects
The neuroprotective potential of this compound is another area of interest. Preliminary studies indicate that it may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies
- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of compounds related to this compound against breast cancer cell lines. The results showed that certain derivatives led to a marked decrease in cell viability, indicating their potential as chemotherapeutic agents.
- Antiviral Screening : In a research article from Antiviral Research, compounds similar to this one were screened for their ability to inhibit viral replication in human cells infected with influenza virus. The results suggested a dose-dependent reduction in viral load, highlighting the compound's potential as an antiviral candidate.
Mechanism of Action
The mechanism of action of 3-(4-chloro-3-methylphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple aromatic rings and heteroatoms suggests potential interactions through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Aromatic and Heterocyclic Substituents
- Target Compound: The thiophene-pyridine hybrid system may enhance π-π stacking and hydrogen-bonding interactions compared to simpler phenyl groups.
- Compound 7c () : Incorporates a thiazole-oxadiazole motif, which is more polar and rigid than thiophene-pyridine, possibly affecting solubility and metabolic stability .
- Compound P6 () : Features a thiazole ring and trifluoropropylthio group, which could confer resistance to oxidative degradation in pesticidal applications .
Physical Properties
- The melting points of analogs range from 92–178°C , influenced by substituent polarity and crystallinity. The target compound’s melting point is unreported but likely falls within this range due to structural similarity.
Biological Activity
The compound 3-(4-chloro-3-methylphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C20H19ClN2OS
- Molecular Weight : 370.9 g/mol
- CAS Number : 2034450-87-6
This compound features a chlorinated aromatic ring, a thiophene moiety, and a pyridine structure, which are known to influence its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The specific activities of this compound have not been extensively documented in the literature; however, insights can be drawn from related compounds.
1. Anti-Cancer Activity
Several studies have highlighted the role of thiophene and pyridine derivatives in cancer therapy. For instance, compounds featuring these moieties have shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.
Case Study Example :
A study on similar thiophene-containing compounds demonstrated significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range . This suggests that this compound may also exhibit potent anti-cancer properties.
2. Anti-inflammatory Effects
Compounds with structural similarities have been investigated for their anti-inflammatory properties. The presence of the chlorinated phenyl group is often associated with enhanced anti-inflammatory activity.
Research Findings :
Research has indicated that derivatives with similar scaffolds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines . Such effects could be relevant for the compound .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for predicting the biological activity of new compounds. The following table summarizes key findings related to structural modifications and their impact on biological activity:
Pharmacokinetics and Toxicity
Preliminary assessments suggest that compounds similar to this compound exhibit favorable pharmacokinetic profiles, including good absorption and moderate metabolism rates. Toxicity studies are essential to evaluate the safety profile of this compound.
Toxicity Findings
A study evaluating structurally related compounds showed low cytotoxicity towards human cell lines (HEK293) at therapeutic doses, indicating a potential for safe use in clinical applications .
Q & A
Basic Question: What are the recommended synthetic routes for 3-(4-chloro-3-methylphenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide, and how can reaction yields be optimized?
Methodological Answer:
The compound can be synthesized via a multi-step protocol involving:
Amide Coupling: React 3-(4-chloro-3-methylphenyl)propanoic acid with (5-(thiophen-3-yl)pyridin-3-yl)methanamine using coupling agents like HATU or EDC/HOBt in anhydrous DMF under nitrogen .
Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating the pure product.
Yield Optimization:
- Use excess amine (1.2–1.5 eq) to drive the reaction.
- Monitor reaction progress via TLC or LC-MS.
- Employ microwave-assisted synthesis to reduce reaction time and improve efficiency .
Basic Question: How should structural characterization be performed to confirm the identity of this compound?
Methodological Answer:
Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy:
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., [M+H]+ at m/z calculated for C20H18ClN2OS: 369.0834) .
- X-ray Crystallography: If single crystals are obtained (e.g., via slow evaporation in DCM/hexane), determine absolute configuration and intermolecular interactions .
Basic Question: What solvents and conditions are suitable for assessing solubility and stability?
Methodological Answer:
Basic Question: How can researchers develop robust analytical methods for quantifying this compound in biological matrices?
Methodological Answer:
- HPLC-UV/MS Method:
- Validation Parameters: Include linearity (1–100 µg/mL), LOD/LOQ, and recovery (>90%) from plasma or tissue homogenates .
Advanced Question: What strategies are recommended for structure-activity relationship (SAR) studies targeting the thiophene and pyridine moieties?
Methodological Answer:
- Analog Design:
- Biological Testing: Screen analogs against target receptors (e.g., kinases) using fluorescence polarization or SPR assays .
- Data Analysis: Correlate substituent electronic properties (Hammett constants) with activity trends .
Advanced Question: How can computational modeling predict binding modes and pharmacokinetic properties?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or EGFR). Focus on hydrogen bonds between the amide group and active-site residues .
- ADMET Prediction: Tools like SwissADME estimate logP (target ~3.5), BBB permeability, and CYP450 inhibition .
- MD Simulations: Run 100 ns trajectories in GROMACS to assess binding stability under physiological conditions .
Advanced Question: What in vitro assays are suitable for evaluating biological activity, and how should conflicting data be resolved?
Methodological Answer:
- Cell Viability Assays: Use MTT or ATP-lite in cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination (n ≥ 3 replicates) .
- Enzyme Inhibition: Measure IC50 against purified targets (e.g., HDACs) using fluorogenic substrates .
- Resolving Contradictions:
Advanced Question: What crystallization conditions are optimal for obtaining single crystals of this compound?
Methodological Answer:
- Solvent Screening: Test mixtures of DCM/hexane, ethyl acetate/hexane, or THF/water.
- Techniques:
- Characterization: Use SC-XRD (Mo-Kα radiation) to resolve disorder in the thiophene ring .
Advanced Question: How should reactive intermediates generated during synthesis be stabilized and characterized?
Methodological Answer:
- Stabilization: Conduct reactions under inert atmosphere (N2/Ar) and at low temperatures (–20°C) for sensitive intermediates .
- Characterization:
Advanced Question: How can researchers resolve discrepancies between computational predictions and experimental spectroscopic data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
